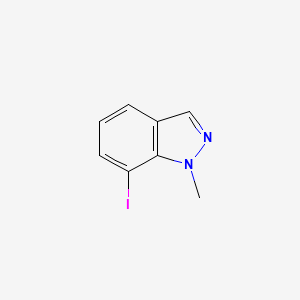
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of the 4-methylpiperazin-1-yl group adds to its structural complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst can lead to the formation of indolizine derivatives . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, followed by cyclization and elimination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods can be employed to achieve efficient synthesis .
化学反応の分析
Types of Reactions
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
科学的研究の応用
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indolizine core can bind to various receptors and enzymes, influencing biological processes. The presence of the 4-methylpiperazin-1-yl group may enhance its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Indolizine derivatives: Compounds with similar indolizine cores but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Uniqueness
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid is unique due to the combination of the indolizine core and the 4-methylpiperazin-1-yl group. This structural feature may confer distinct biological and chemical properties compared to other similar compounds .
特性
分子式 |
C14H17N3O2 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)indolizine-6-carboxylic acid |
InChI |
InChI=1S/C14H17N3O2/c1-15-6-8-16(9-7-15)13-5-4-12-3-2-11(14(18)19)10-17(12)13/h2-5,10H,6-9H2,1H3,(H,18,19) |
InChIキー |
SEPCSNWORFCPDB-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=C3N2C=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


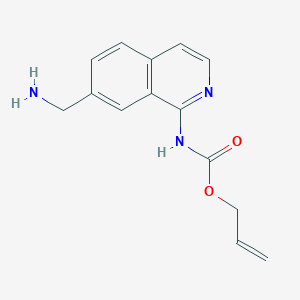
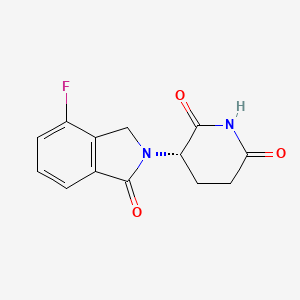
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)
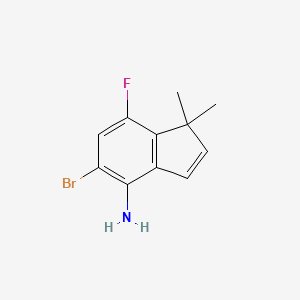
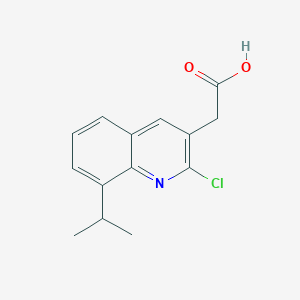
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)
![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
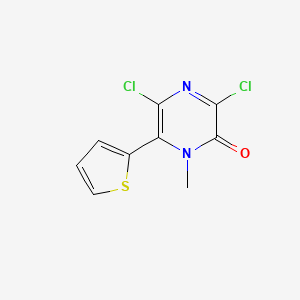
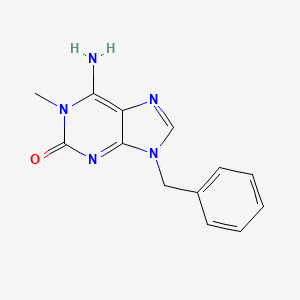
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
